molecular formula C18H21N3O4S2 B10987576 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B10987576
M. Wt: 407.5 g/mol
InChI Key: NXYFBEJOUQTYKN-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a methylsulfanyl-substituted phenyl group, and a pyridazinone moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Synthesis of the Pyridazinone Moiety: This involves the cyclization of appropriate precursors, often using hydrazine derivatives and diketones under reflux conditions.

    Coupling Reactions: The final step involves coupling the dioxidotetrahydrothiophene and pyridazinone intermediates with the methylsulfanyl-substituted phenyl group using reagents like coupling agents (e.g., EDC, DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydropyridazine derivatives

    Substitution: Nitro or halogen-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, the compound could serve as a lead compound for drug development. Its multiple functional groups provide opportunities for modification to enhance its biological activity and selectivity.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring and pyridazinone moiety could play crucial roles in binding to molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide stands out due to its specific combination of functional groups. The presence of the methylsulfanyl group and the pyridazinone moiety may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21N3O4S2

Molecular Weight

407.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H21N3O4S2/c1-20(14-9-10-27(24,25)12-14)18(23)11-21-17(22)8-7-16(19-21)13-3-5-15(26-2)6-4-13/h3-8,14H,9-12H2,1-2H3

InChI Key

NXYFBEJOUQTYKN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC

Origin of Product

United States

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